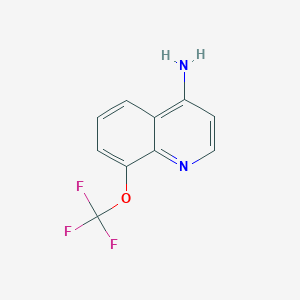

8-(Trifluoromethoxy)quinolin-4-amine

Description

Propriétés

IUPAC Name |

8-(trifluoromethoxy)quinolin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7F3N2O/c11-10(12,13)16-8-3-1-2-6-7(14)4-5-15-9(6)8/h1-5H,(H2,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TXQDWAKYWHIPPR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CN=C2C(=C1)OC(F)(F)F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7F3N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30670912 | |

| Record name | 8-(Trifluoromethoxy)quinolin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30670912 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

874880-24-7 | |

| Record name | 8-(Trifluoromethoxy)quinolin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30670912 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 874880-24-7 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Méthodes De Préparation

Table 1: Summary of Halogenation and Amination Route

| Step | Reaction Type | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| 1 | Bromination | NBS, Acetic acid, 110 °C, 12 h | 78 | Selective bromination at position 3 |

| 2 | Pd-catalyzed amination | t-Butyl carbamate, Cs2CO3, Pd catalyst, 90 °C, 4 h | 78 | Boc-protected amine introduction |

| 3 | Boc deprotection | HCl/MeOH (1:1), RT, 2 h | - | Free amine obtained |

| Total | Overall yield | - | 57.8 | High recovery, scalable |

Source: CN104163798A patent, 2014

Metal-Catalyzed Cross-Coupling Using 4-(Trifluoromethoxy)aniline

Another efficient approach involves the direct coupling of 8-chloroquinoline derivatives with 4-(trifluoromethoxy)aniline:

- Starting materials: (8-Chloro-quinolin-2-yl)-(4-trifluoromethoxyphenyl)-amine precursors.

- Catalyst: Palladium-based catalysts such as Pd(OAc)2 or Pd2(dba)3.

- Solvent: Alcohols such as methanol or other C1–C4 alcohols.

- Conditions: Room temperature or mild heating.

- Features:

- The reaction can proceed cleanly and quickly in neat 4-(trifluoromethoxy)aniline without additional solvent.

- Use of alcohol solvents prolongs reaction time but maintains clean conversion.

- Avoidance of heterogeneous inorganic bases simplifies the process.

- Purification: Column chromatography to isolate pure product.

This method benefits from:

- Mild conditions.

- High selectivity.

- Reduced environmental impact by minimizing toxic reagents.

- Flexibility in solvent choice.

Table 2: Summary of Metal-Catalyzed Cross-Coupling

| Parameter | Details |

|---|---|

| Catalyst | Pd(OAc)2 or Pd2(dba)3 |

| Solvent | Neat 4-(trifluoromethoxy)aniline or C1–C4 alcohols |

| Temperature | Room temperature to mild heating |

| Reaction Time | Faster neat; longer with solvent |

| Purification | Column chromatography |

| Advantages | Clean reaction, no heterogeneous base, scalable |

Source: US10745357B2 patent, 2019

Related Synthetic Procedures for Quinolin-4-amines

While direct literature on 8-(trifluoromethoxy)quinolin-4-amine is limited, related syntheses of substituted 8-aminoquinolines provide useful insights:

- Nitroquinolines are prepared and then reduced to aminoquinolines using Raney nickel in absolute ethanol.

- Subsequent functionalization includes condensation with amino acid derivatives or other groups via nucleophilic substitution.

- These methods involve multi-step sequences with purification by column chromatography and are adaptable for various quinoline substitutions.

These approaches highlight:

- The utility of catalytic hydrogenation for amino group introduction.

- The importance of protecting groups and controlled reaction conditions.

- The potential for conjugation with biologically relevant moieties.

Comparative Analysis of Preparation Methods

| Feature | Halogenation & Pd-Amination Route | Pd-Catalyzed Cross-Coupling with Aniline | Catalytic Reduction of Nitroquinolines |

|---|---|---|---|

| Starting Material | 8-Trifluoromethoxyquinoline | 8-Chloroquinoline + 4-(trifluoromethoxy)aniline | Nitro-substituted quinoline derivatives |

| Key Reagents | NBS, Pd catalyst, Boc-carbamate | Pd catalyst, 4-(trifluoromethoxy)aniline | Raney nickel, ethanol |

| Reaction Conditions | Heating (90–110 °C), acidic/basic | Room temperature to mild heating | Reflux, hydrogenation |

| Yields | Moderate to high (up to ~58%) | High conversion, clean reaction | Variable, depends on reduction step |

| Scalability | Good, environmentally friendly | Good, solvent flexibility | Moderate, requires hydrogenation setup |

| Environmental and Safety Aspects | Avoids toxic reagents like POCl3 | Avoids heterogeneous bases, mild solvents | Uses hydrogenation catalyst |

Research Findings and Practical Considerations

- The halogenation-amination method offers a balance of yield and operational simplicity, avoiding hazardous reagents and extreme conditions.

- The palladium-catalyzed cross-coupling with 4-(trifluoromethoxy)aniline is notable for its mildness and clean reaction profile, suitable for fine chemical synthesis.

- Protecting groups such as Boc are essential to control amination steps and facilitate purification.

- Reaction solvents and bases significantly influence reaction rates and selectivity; alcohol solvents provide a good medium for coupling reactions.

- Scale-up feasibility is enhanced by avoiding toxic reagents and simplifying work-up procedures.

- Purification by column chromatography remains a standard to achieve high purity, especially for pharmaceutical applications.

Analyse Des Réactions Chimiques

Types of Reactions: 8-(Trifluoromethoxy)quinolin-4-amine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinone derivatives.

Reduction: Reduction reactions can lead to the formation of hydroquinoline derivatives.

Substitution: The amine group can undergo substitution reactions with alkyl halides to form alkylated derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are used.

Substitution: Alkyl halides and a base (e.g., triethylamine) are typically employed.

Major Products Formed:

Oxidation: Quinone derivatives.

Reduction: Hydroquinoline derivatives.

Substitution: Alkylated quinoline derivatives.

Applications De Recherche Scientifique

8-(Trifluoromethoxy)quinolin-4-amine has several applications in scientific research:

Chemistry: It serves as a building block for the synthesis of more complex organic molecules.

Biology: The compound can be used as a probe in biological studies to understand cellular processes.

Medicine: It has potential as a pharmaceutical intermediate, particularly in the development of new drugs.

Industry: Its unique properties make it useful in the creation of advanced materials and coatings.

Mécanisme D'action

The mechanism by which 8-(Trifluoromethoxy)quinolin-4-amine exerts its effects depends on its specific application. For example, in pharmaceuticals, it may interact with specific molecular targets, such as enzymes or receptors, to modulate biological pathways. The trifluoromethoxy group enhances the compound's stability and bioavailability, making it more effective in its intended use.

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

Substituent Effects at Position 8

The substituent at position 8 of the quinoline ring significantly influences physicochemical and biological properties. Key analogs include:

*Calculated based on molecular formula C₁₀H₈F₃N₂O.

Key Observations:

Analytical and Spectroscopic Data

NMR and Mass Spectrometry:

- 8-(Trifluoromethyl)quinolin-4-amine (PL341): ¹³C NMR: Peaks at 151.9, 150.3, 149.3 ppm (quinoline backbone); 123.1 ppm (CF₃) . MS (ESI): m/z 514.19866 [M+H]⁺ .

- 8-Chloro-N-(2-methoxyethyl)quinolin-4-amine: Molecular Weight: 236.70; XLogP3 = 2.7 (indicates moderate lipophilicity) .

HPLC Purity:

- Most analogs (e.g., PL149, PL340) achieve >99% purity under method A .

Activité Biologique

8-(Trifluoromethoxy)quinolin-4-amine is a fluorinated derivative of quinoline, a class of compounds known for their diverse biological activities. The incorporation of trifluoromethoxy groups is believed to enhance the pharmacological properties of quinoline derivatives, making them potential candidates for therapeutic applications. This article reviews the biological activity of this compound, focusing on its mechanisms, efficacy, and potential applications.

Chemical Structure and Properties

The molecular structure of this compound can be represented as follows:

- Molecular Formula : C10H7F3N2O

- Molecular Weight : 232.17 g/mol

The trifluoromethoxy group contributes to the compound's lipophilicity and metabolic stability, which are critical for its biological activity.

Anticancer Activity

Research indicates that quinoline derivatives, including this compound, exhibit significant anticancer properties. A study demonstrated that this compound inhibits the proliferation of various cancer cell lines, including breast (MCF-7) and liver (HepG2) cancer cells. The mechanism involves the induction of apoptosis and cell cycle arrest at the G2/M phase.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 | 15.2 | Apoptosis induction |

| HepG2 | 12.5 | Cell cycle arrest |

Antimicrobial Activity

This compound has also shown antimicrobial properties against both Gram-positive and Gram-negative bacteria. In vitro studies revealed that it exhibits a broad spectrum of activity, particularly against Staphylococcus aureus and Escherichia coli.

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

The mechanism involves disruption of bacterial cell membranes and inhibition of DNA synthesis.

Enzyme Inhibition

The compound has been investigated for its ability to inhibit specific enzymes linked to various diseases. Notably, it acts as an inhibitor of topoisomerase II, an enzyme crucial for DNA replication in cancer cells. This inhibition leads to DNA damage and subsequent cell death.

Case Studies

- Study on Anticancer Effects : A recent study evaluated the effects of this compound on MCF-7 cells. The results showed a dose-dependent decrease in cell viability, with significant apoptosis observed through flow cytometry analysis.

- Antimicrobial Efficacy : Another research effort tested the antimicrobial activity against clinical isolates of E. coli. The compound was effective in reducing bacterial growth in a time-dependent manner, suggesting potential use as an antibacterial agent.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 8-(Trifluoromethoxy)quinolin-4-amine?

- Methodology :

- Route 1 : Condensation of 4-chloro-8-(trifluoromethoxy)quinoline with ammonia or amines in N-methylpyrrolidone (NMP) at elevated temperatures (100–120°C) in the presence of triethylamine as a base. Purification via column chromatography or recrystallization yields the target compound .

- Route 2 : Cyclization of substituted anilines followed by nitration, chlorination, and coupling reactions. For example, starting from 4-methoxyaniline, sequential reactions introduce trifluoromethoxy and amine groups .

- Alkylation : Modification of the 4-amine position using alkyl halides (e.g., propyl iodide) under basic conditions to produce derivatives like N-propyl-8-(trifluoromethoxy)quinolin-4-amine .

Q. How should researchers characterize this compound and its derivatives?

- Analytical Techniques :

- NMR Spectroscopy : ¹H, ¹³C, and ¹⁹F NMR to confirm substituent positions and purity. For example, ¹H NMR of similar compounds shows distinct shifts for aromatic protons (δ 7.2–8.5 ppm) and amine groups (δ 5.5–6.5 ppm) .

- Mass Spectrometry : High-resolution mass spectrometry (HRMS) or ESI-MS to validate molecular weight and fragmentation patterns .

- Elemental Analysis : Confirmation of C, H, N, and F content to ensure stoichiometric accuracy .

Q. What preliminary biological activities have been reported for this compound?

- Anticancer Activity : Derivatives inhibit proliferation in human cancer cell lines (e.g., MDA-MB-231, A549) at IC₅₀ values ranging from 5–20 µM, as shown in MTT assays .

- Antimycobacterial Effects : Trifluoromethyl-substituted analogs exhibit activity against Mycobacterium tuberculosis with MIC values <10 µg/mL .

- Microtubule Inhibition : Structural analogs disrupt microtubule assembly, suggesting potential as antimitotic agents .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize this compound’s bioactivity?

- Methodology :

- Substituent Variation : Introduce electron-withdrawing groups (e.g., nitro, CF₃) at positions 2 or 3 to enhance electrophilic interactions. For example, replacing the 8-CF₃O group with a nitro moiety increases binding to nucleophilic protein targets .

- Amine Functionalization : Alkyl or aryl substitutions at the 4-amine position improve solubility and target affinity. N-propyl derivatives show enhanced pharmacokinetic profiles .

- Bioassay Testing : Screen derivatives against disease-specific models (e.g., kinase inhibition assays, antimicrobial panels) to correlate structural changes with activity .

Q. What mechanistic insights exist for its biological activity?

- Kinase Inhibition : Quinoline-4-amine derivatives inhibit protein kinases (e.g., EGFR, VEGFR) by competing with ATP binding. Computational docking studies suggest hydrogen bonding between the 4-amine group and kinase active sites .

- Microtubule Disruption : Analogous compounds bind β-tubulin, destabilizing microtubule dynamics. Fluorescence polarization assays quantify this interaction .

- Electron-Deficient Aromatic Systems : The trifluoromethoxy group enhances electrophilicity, facilitating covalent adduct formation with cysteine residues in target proteins .

Q. How can researchers resolve contradictions in biological data across studies?

- Case Study : Inconsistent antimalarial activity between analogs may arise from substituent electronic effects. For example, replacing an 8-amine with a nitro group (electron-withdrawing) alters reactivity with heme targets in Plasmodium .

- Approach :

- Comparative Bioassays : Test compounds under standardized conditions (e.g., fixed pH, temperature) to isolate substituent effects.

- Computational Modeling : Use QSAR or molecular dynamics to predict how trifluoromethoxy vs. trifluoromethyl groups impact binding .

Q. What advanced analytical methods assess its stability and degradation pathways?

- HPLC-MS : Monitor degradation products under accelerated stability conditions (e.g., 40°C/75% RH for 4 weeks).

- Thermogravimetric Analysis (TGA) : Determine thermal decomposition thresholds (>200°C for most quinoline derivatives) .

- Forced Degradation Studies : Expose the compound to oxidative (H₂O₂), acidic (HCl), or photolytic (UV light) conditions to identify labile functional groups .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.